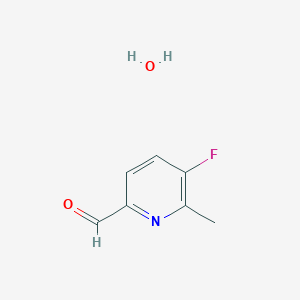

5-Fluoro-6-methylpicolinaldehyde hydrate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H8FNO2 |

|---|---|

Molecular Weight |

157.14 g/mol |

IUPAC Name |

5-fluoro-6-methylpyridine-2-carbaldehyde;hydrate |

InChI |

InChI=1S/C7H6FNO.H2O/c1-5-7(8)3-2-6(4-10)9-5;/h2-4H,1H3;1H2 |

InChI Key |

PMTFPLBRKYJQRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C=O)F.O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 6 Methylpicolinaldehyde Hydrate and Analogues

Multistep Synthetic Routes to Substituted Picolinaldehydes

Multistep synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials. rsc.orgresearchgate.netyoutube.comyoutube.comyoutube.com The synthesis of 5-Fluoro-6-methylpicolinaldehyde (B1388053) hydrate (B1144303) requires a carefully planned sequence of reactions to introduce the fluoro, methyl, and aldehyde functionalities at the desired positions of the pyridine (B92270) ring.

Regioselective Fluorination Strategies in Pyridine Synthesis

The introduction of a fluorine atom onto a pyridine ring with high regioselectivity is a significant challenge due to the electron-deficient nature of the ring. researchgate.net However, several methods have been developed to achieve this transformation effectively.

Electrophilic fluorinating agents, such as Selectfluor, are commonly used for the fluorination of various heterocyclic compounds. acs.org For instance, the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been achieved using Selectfluor in an aqueous medium. acs.org Another approach involves the use of elemental fluorine-iodine mixtures, which can selectively fluorinate pyridine derivatives at the 2-position in high yields at room temperature. rsc.org This method is proposed to proceed through the formation of an N-iodo-heterocyclic intermediate, which is then attacked by a fluoride (B91410) ion. rsc.org

Transition metal-catalyzed reactions have also emerged as powerful tools for C-H functionalization. A Rh(III)-catalyzed approach has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method demonstrates high regioselectivity and is tolerant of various functional groups. nih.gov

| Fluorination Method | Reagent/Catalyst | Position of Fluorination | Key Features |

| Electrophilic Fluorination | Selectfluor | 3-position (in imidazo[1,2-a]pyridines) | Proceeds in aqueous conditions with DMAP. acs.org |

| Electrophilic Fluorination | Fluorine-Iodine Mixture | 2-position | High yields at room temperature. rsc.org |

| Rh(III)-Catalyzed C-H Functionalization | [Cp*RhCl2]2/metal acetate | 3-position | Couples α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov |

| Ring-Opening Fluorination | Electrophilic fluorinating agents | Varies | Fluorination of bicyclic azaarenes followed by ring opening. researchgate.net |

Methylation and Aldehyde Group Introduction Protocols

The introduction of a methyl group onto the pyridine ring can be achieved through various methods. A patented process describes the selective methylation of pyridine compounds at the alpha position to the heterocyclic nitrogen atom by contacting the pyridine compound with an organic compound capable of forming methyl radicals in the presence of a nickel and nickel oxide catalyst. google.com

The formation of the picolinaldehyde functionality is typically achieved through the oxidation of the corresponding methyl or hydroxymethyl group. Pyridine aldehydes are commonly prepared by the oxidation of hydroxymethyl- or methylpyridines. wikipedia.org For instance, pyridine-2-carbaldehyde can be synthesized from 2-picoline. A deprotonative functionalization approach allows for the coupling of pyridine derivatives with aldehydes using an amide base generated in situ, which can be useful for introducing the aldehyde or a precursor group. jst.go.jp

| Functionalization | Method | Reagents/Catalyst | Key Features |

| Methylation | Radical Methylation | Organic methyl radical source, Ni/NiO catalyst | Selective methylation at the alpha position. google.com |

| Aldehyde Introduction | Oxidation of Methylpyridines | Oxidizing agents | A common route to pyridine aldehydes. wikipedia.org |

| Aldehyde Introduction | Deprotonative Coupling | Amide base (from CsF and N(TMS)3), Aldehydes | Couples pyridine derivatives with various aldehydes. jst.go.jp |

Derivatization from Related Precursors (e.g., Pyridylmethanols, Pyridine N-Oxides)

The synthesis of substituted picolinaldehydes can also be accomplished by derivatizing more readily available precursors such as pyridylmethanols and pyridine N-oxides.

Pyridylmethanols can be oxidized to the corresponding aldehydes. A simplified preparation of pyridine-2- and -4-aldehydes involves the oxidation of 2- and 4-pyridinemethanol (B147518) derivatives, which are obtained from the corresponding picoline 1-oxides. jst.go.jp

Pyridine N-oxides are versatile intermediates in pyridine chemistry. wikipedia.orgorgsyn.org The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, allowing for the introduction of various substituents. youtube.comyoutube.com For example, the oxidation of pyridine with agents like peracetic acid yields pyridine N-oxide. orgsyn.org This intermediate can then undergo reactions to introduce functional groups at the 2- and 4-positions. Following the desired substitutions, the N-oxide can be deoxygenated to regenerate the pyridine ring. The synthesis of a pyridine-N-oxide containing rotaxane highlights the unique reactivity and utility of these intermediates. rsc.org

| Precursor | Transformation | Reagents | Product |

| Pyridylmethanol | Oxidation | Selenium dioxide | Pyridine-aldehyde jst.go.jp |

| Pyridine | Oxidation | Peracetic acid | Pyridine N-oxide orgsyn.org |

| Pyridine N-oxide | Deoxygenation | Reducing agents | Substituted Pyridine |

Advanced Reaction Conditions and Catalytic Approaches (e.g., Palladium-Catalyzed Heck Reactions)

Modern synthetic chemistry increasingly relies on advanced catalytic methods to achieve efficient and selective bond formations. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are particularly powerful for creating carbon-carbon bonds. researchgate.netorganic-chemistry.org

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org This reaction can be applied to the synthesis of substituted pyridines by coupling a halogenated pyridine with an appropriate alkene. N-heterocyclic carbene palladium(II) pyridine (NHC-Pd(II)-Py) complexes have been shown to be efficient catalysts for Heck reactions, offering high yields under mild, solvent-free conditions. tandfonline.comresearchgate.net Palladium complexes containing pyrimidine-functionalized N-heterocyclic carbenes also exhibit good catalytic activities in the Heck coupling of aryl halides. rsc.org These methods provide a versatile platform for the synthesis of complex pyridine derivatives that can serve as precursors to compounds like 5-Fluoro-6-methylpicolinaldehyde hydrate.

| Catalytic System | Reaction Type | Substrates | Key Features |

| NHC-Pd(II)-Py Complex | Heck Coupling | Olefin derivatives and various bromides | Mild, efficient, solvent-free conditions. tandfonline.comresearchgate.net |

| Pyrimidine-functionalized NHC-Pd(II) Complexes | Heck Coupling | Aryl bromides and activated aryl chlorides | Good catalytic activities under mild conditions. rsc.org |

| Pd(L-proline)2 Complex | Heck Coupling | Aryl halides and alkenes | Phosphine-free, proceeds in water under microwave irradiation. organic-chemistry.org |

Reactivity Profile and Mechanistic Organic Chemistry of 5 Fluoro 6 Methylpicolinaldehyde Hydrate

Aldehyde Functional Group Transformations

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing nucleophilic additions, oxidations, reductions, and condensation reactions.

Nucleophilic addition is the characteristic reaction of aldehydes and ketones. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Hydration: The designation "hydrate" for the title compound signifies that the aldehyde group exists in equilibrium with its geminal diol form. This occurs via the nucleophilic addition of water across the carbonyl double bond. While most aldehydes favor the carbonyl form, the equilibrium can be shifted toward the hydrate (B1144303) by the presence of electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon. libretexts.org In this molecule, the electron-withdrawing nature of the fluorinated pyridine (B92270) ring likely stabilizes the hydrate form to some extent.

Acetalization: In the presence of an alcohol and an acid catalyst, 5-Fluoro-6-methylpicolinaldehyde (B1388053) can be converted to an acetal. The reaction proceeds through a hemiacetal intermediate, which is typically unstable but can be isolated in some cases, particularly with cyclic structures. libretexts.orgkhanacademy.org The hemiacetal is formed by the nucleophilic attack of one molecule of alcohol on the protonated carbonyl group. Subsequent protonation of the hydroxyl group and elimination of water, followed by the attack of a second alcohol molecule, yields the stable acetal. This reaction is reversible and can be driven to completion by removing water from the reaction mixture. libretexts.org

Table 1: Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Intermediate Product | Final Product |

|---|---|---|---|

| Hydration | Water (H₂O) | - | 5-Fluoro-6-methylpyridine-2-carbaldehyde hydrate (gem-diol) |

| Acetalization | Alcohol (2 eq. ROH) | Hemiacetal | Acetal |

The aldehyde functional group represents an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: 5-Fluoro-6-methylpicolinaldehyde can be oxidized to the corresponding carboxylic acid, 5-Fluoro-6-methylpicolinic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺), which are selective for aldehydes.

Reduction: The reduction of the aldehyde group yields a primary alcohol, (5-Fluoro-6-methylpyridin-2-yl)methanol. This is commonly accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it typically does not reduce other functional groups like aromatic rings. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. youtube.com

Table 2: Oxidation and Reduction Pathways

| Pathway | Typical Reagent | Product Name |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 5-Fluoro-6-methylpicolinic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (5-Fluoro-6-methylpyridin-2-yl)methanol |

Aldehydes readily undergo condensation reactions with primary amines and their derivatives to form imines. youtube.com

Schiff Bases: The reaction of 5-Fluoro-6-methylpicolinaldehyde with a primary amine (R-NH₂) results in the formation of an N-substituted imine, commonly known as a Schiff base. The reaction generally proceeds under mildly acidic conditions, which catalyze the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate to yield the C=N double bond. youtube.com Pyridine-based Schiff bases are of significant interest as versatile ligands in coordination chemistry. mdpi.com

Oximes: When reacted with hydroxylamine (B1172632) (NH₂OH), 5-Fluoro-6-methylpicolinaldehyde forms an oxime. This reaction is analogous to Schiff base formation and is a reliable method for the preparation of oximes from aldehydes or ketones. The aldehyde group is converted to a C=N-OH functionality.

Table 3: Common Condensation Reactions

| Reaction Type | Reagent | Product Class | Key Functional Group |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N-R |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency makes pyridine less reactive than benzene (B151609) towards electrophilic substitution but more susceptible to nucleophilic attack. uoanbar.edu.iqslideshare.net

The reactivity of the pyridine ring in 5-Fluoro-6-methylpicolinaldehyde is modulated by its three substituents: the aldehyde, the fluorine atom, and the methyl group.

Fluorine Atom: The fluorine at the C-5 position is a strongly electron-withdrawing group via the inductive effect, further deactivating the ring towards electrophilic attack. quora.com However, it can act as a weak electron-donating group through resonance. In the context of nucleophilic substitution, fluorine is an excellent leaving group.

Methyl Group: The methyl group at the C-6 position is a weak electron-donating group through induction and hyperconjugation. This slightly counteracts the deactivating effects of the nitrogen atom and the fluorine substituent.

Aldehyde Group: The aldehyde group at the C-2 position is strongly electron-withdrawing, significantly deactivating the ring towards electrophiles and activating it towards nucleophiles.

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic rings, including substituted pyridines. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient ring carbon bearing a good leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent expulsion of the leaving group restores the aromaticity of the ring.

In 5-Fluoro-6-methylpicolinaldehyde, the fluorine atom at C-5 is an excellent leaving group for SNAr reactions. nih.gov The ring is strongly activated towards this reaction by the electron-withdrawing effects of the ring nitrogen and the aldehyde group at the C-2 position. The presence of these activating groups helps to stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com Therefore, treatment of this compound with a strong nucleophile (e.g., alkoxides, amines) would be expected to result in the displacement of the fluoride (B91410) ion, providing a route to a variety of 5-substituted 6-methylpicolinaldehydes. Studies on related fluoropyridines have demonstrated their utility as substrates in SNAr reactions. acs.orgnih.govacs.org

Role of the Hydrate Moiety in Reactivity

The reactivity of an aldehyde is intrinsically linked to the electrophilic character of its carbonyl carbon. In the case of 5-Fluoro-6-methylpicolinaldehyde, the presence of water can lead to the formation of its hydrate, a geminal diol, through a reversible nucleophilic addition reaction. This transformation from a carbonyl group to a hydrate moiety significantly alters the molecule's reactivity profile.

The formation of 5-Fluoro-6-methylpicolinaldehyde hydrate is governed by an equilibrium that is influenced by both electronic and steric factors. The pyridine ring, being an electron-withdrawing heterocycle, and the strongly electronegative fluorine atom at the 5-position both contribute to an increase in the electrophilicity of the carbonyl carbon. This enhanced electrophilicity makes the aldehyde more susceptible to nucleophilic attack by water, thus favoring the formation of the hydrate. nih.govacs.org In most simple aldehydes, the equilibrium lies towards the carbonyl form; however, for aldehydes bearing strong electron-withdrawing groups, the corresponding hydrate can be significantly more stable and even isolable. acs.orglibretexts.org

The hydration reaction can be catalyzed by either acid or base. nih.govlibretexts.org

Acid Catalysis: In an acidic medium, the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Base Catalysis: Under basic conditions, the nucleophile is the more potent hydroxide (B78521) ion, which readily attacks the carbonyl carbon.

The hydrate moiety, a geminal diol, is a tetrahedral and sp³-hybridized carbon center, in contrast to the trigonal planar, sp²-hybridized carbonyl carbon. This structural change has profound implications for the reactivity of the molecule. The hydrate form is generally less reactive towards nucleophiles than the corresponding aldehyde. Essentially, the hydrate can be seen as a "protected" form of the aldehyde.

However, the reversible nature of hydrate formation means that in many reactions, the hydrate can serve as a reservoir for the active aldehyde form. Any reaction that consumes the aldehyde will shift the equilibrium from the hydrate to the aldehyde, according to Le Châtelier's principle.

Recent studies on other heterocyclic aldehydes have utilized techniques like NMR spectroscopy and X-ray crystallography to study the formation and stability of gem-diols. mt.com While specific research on this compound is not prevalent, the principles established for other electron-deficient heterocyclic aldehydes would apply. The stability of the hydrate would be a key factor in its reactivity in various synthetic transformations.

For instance, in reactions involving nucleophilic attack, such as the formation of Schiff bases with amines, the reaction proceeds via the free aldehyde. wikipedia.org The presence of the hydrate would slow down the initial rate of such reactions as the concentration of the reactive aldehyde is lower at any given time.

Interactive Data Table: Factors Influencing Hydrate Stability

| Factor | Influence on Hydrate Stability | Rationale |

| Electron-withdrawing groups (e.g., -F, pyridine N) | Increase | Stabilize the electron-deficient carbonyl carbon upon hydration. nih.govacs.org |

| Electron-donating groups (e.g., -CH3) | Decrease | Destabilize the carbonyl carbon and disfavor hydration. |

| Steric Hindrance | Decrease | Large substituents around the carbonyl group disfavor the formation of the tetrahedral hydrate. |

| Acidic/Basic Conditions | Catalyze Formation | Increase the rate of reaching equilibrium but do not change the position of the equilibrium itself. libretexts.org |

Spectroscopic and Crystallographic Elucidation of 5 Fluoro 6 Methylpicolinaldehyde Hydrate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like 5-Fluoro-6-methylpicolinaldehyde (B1388053) hydrate (B1144303), high-resolution ¹H, ¹³C, and ¹⁹F NMR would provide definitive evidence for its covalent structure and the presence of the hydrate form.

¹H NMR: The proton NMR spectrum of 5-Fluoro-6-methylpicolinaldehyde hydrate would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the gem-diol group of the hydrate. The aromatic region would display signals for the two protons on the pyridine (B92270) ring. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine and aldehyde hydrate groups. The methyl protons would likely appear as a singlet in the upfield region. The gem-diol protons would likely present as a singlet, and its chemical shift could be solvent-dependent. The integration of these signals would confirm the number of protons in each chemical environment.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the pyridine ring carbons, with the carbon atoms attached to the fluorine and the hydrated aldehyde group showing characteristic shifts. The carbon of the gem-diol would have a chemical shift indicative of a hydrated aldehyde, typically in the range of 85-95 ppm, which is significantly different from the carbonyl carbon of the free aldehyde (typically >190 ppm). The methyl carbon would appear at a high-field chemical shift.

¹⁹F NMR: As fluorine has a 100% natural abundance of the ¹⁹F isotope, ¹⁹F NMR is a highly sensitive technique. The spectrum for this compound would be expected to show a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents. Coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would provide further structural information. For instance, studies on fluorinated pharmaceuticals often use ¹⁹F NMR to identify and quantify breakdown products. nih.gov

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. For this compound, experiments like COSY (Correlation Spectroscopy) would show correlations between coupled protons, helping to assign the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would link the proton signals to their directly attached carbon atoms and to carbons that are two or three bonds away, respectively. This would unambiguously connect the methyl group and the hydrated aldehyde group to the correct positions on the fluorinated pyridine ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, the most telling feature in the IR spectrum would be the absence of a strong carbonyl (C=O) stretching band (typically around 1700 cm⁻¹) and the presence of a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the gem-diol and any water of crystallization. The C-F stretching vibration would also be present, typically in the 1200-1000 cm⁻¹ region. Vibrational modes of the pyridine ring would be observed in the fingerprint region (1600-1400 cm⁻¹). Studies on pyridine and its derivatives show characteristic ring vibrations in this area.

Raman spectroscopy would also be valuable. While the O-H stretching bands are typically weak in Raman spectra, the symmetric vibrations of the pyridine ring and the C-C and C-N bonds would be strong, providing complementary information to the IR spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would likely be used. The mass spectrum would be expected to show a protonated molecular ion [M+H]⁺. However, due to the lability of the hydrate, a peak corresponding to the loss of a water molecule, representing the anhydrous aldehyde, would be very likely. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition (C₇H₈FNO₂ for the hydrate).

The fragmentation pattern would likely involve the loss of water, followed by fragmentation of the resulting aldehyde. This could include the loss of CO, and cleavage of the pyridine ring, which are common fragmentation pathways for picolinaldehyde derivatives.

X-ray Diffraction (XRD) for Solid-State Structural Characterization

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its stereochemistry, conformation, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide a wealth of information. It would confirm the presence of the gem-diol of the hydrate and reveal the precise bond lengths and angles of the entire molecule. For instance, the C-O bond lengths of the gem-diol would be typical of single bonds, and the O-C-O bond angle would be close to tetrahedral.

Furthermore, the analysis would elucidate the crystal packing, showing how the molecules are arranged in the crystal lattice. This would include details of intermolecular interactions such as hydrogen bonding between the hydroxyl groups of the hydrate and with any co-crystallized water molecules, as well as π-π stacking interactions between the pyridine rings. The presence of water has been noted to promote the crystallization of some pyridine derivatives, often resulting in hydrated crystal structures. mdpi.com

The table below summarizes the expected crystallographic data that would be obtained from such an analysis.

| Parameter | Expected Information |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | a, b, c (lengths of the cell edges); α, β, γ (angles between the cell edges). |

| Molecular Geometry | Precise bond lengths and angles for all atoms in the molecule, confirming the hydrate structure. |

| Intermolecular Interactions | Details of hydrogen bonding network involving the gem-diol and any water of crystallization, as well as other non-covalent interactions like π-π stacking. |

Correlation of Structure with Spectroscopic Data

The comprehensive spectroscopic analysis of 5-Fluoro-6-methylpicolinaldehyde and its hydrated form provides a clear illustration of how molecular structure dictates spectroscopic output. The transition from the aldehyde to the geminal diol (hydrate) introduces significant changes in the electronic and vibrational environment of the molecule, which are distinctly captured by NMR and IR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of the aldehyde form of 5-Fluoro-6-methylpicolinaldehyde is expected to show characteristic signals for the aromatic protons, the methyl protons, and a highly deshielded aldehyde proton. The hydration of the aldehyde group to a gem-diol results in the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the methine and hydroxyl protons of the -CH(OH)₂ group.

In the hydrated form, the methine proton of the gem-diol typically appears at a significantly more shielded (upfield) position compared to the aldehyde proton. For instance, while an aldehydic proton on a pyridine ring can be observed in the 9-10 ppm region, the corresponding gem-diol methine proton is expected to be found around 5.5 ppm. The hydroxyl protons of the gem-diol are often observed as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The electronic effects of the fluorine and methyl substituents on the pyridine ring also influence the chemical shifts of the aromatic protons. The fluorine atom, being highly electronegative, will generally cause a downfield shift for adjacent protons, while the methyl group will have a shielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 5-Fluoro-6-methylpicolinaldehyde and its Hydrate in a representative solvent like CDCl₃.

| Proton | Aldehyde Form (Predicted) | Hydrate Form (Predicted) | Rationale for Change |

| Aldehyde (-CHO) | 9.5 - 10.5 | - | Disappearance upon hydration. |

| Methine (-CH(OH)₂) | - | 5.0 - 6.0 | Formation of the gem-diol group. |

| Hydroxyl (-OH) | - | Broad, variable | Appearance of hydroxyl protons. |

| Aromatic (H-3, H-4) | 7.5 - 8.5 | 7.4 - 8.4 | Minor shifts due to change in the electronic nature of the C-2 substituent. |

| Methyl (-CH₃) | 2.5 - 2.7 | 2.4 - 2.6 | Minor shielding effect upon hydration of the adjacent group. |

¹³C NMR Spectroscopy

The transformation from an aldehyde to a gem-diol is prominently marked in the ¹³C NMR spectrum. The carbonyl carbon of the aldehyde is highly deshielded, typically appearing in the 190-200 ppm region. Upon hydration, this signal is replaced by a much more shielded signal for the gem-diol carbon, which is expected to be in the 90-100 ppm range. researchgate.net This significant upfield shift of approximately 90-100 ppm is a definitive indicator of aldehyde hydration.

The carbons of the pyridine ring also experience slight shifts due to the change in the electronic properties of the substituent at the C-2 position. The carbon directly bonded to the fluorine atom (C-5) will show a characteristic large coupling constant (¹JC-F).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 5-Fluoro-6-methylpicolinaldehyde and its Hydrate.

| Carbon | Aldehyde Form (Predicted) | Hydrate Form (Predicted) | Rationale for Change |

| Carbonyl (-CHO) | 190 - 200 | - | Disappearance of the carbonyl carbon. |

| Gem-diol (-C(OH)₂) | - | 90 - 100 | Appearance of the gem-diol carbon at a much more shielded position. researchgate.net |

| Aromatic (C-2, C-3, C-4, C-6) | 120 - 160 | 120 - 160 (with slight shifts) | Minor electronic effects from the change at the C-2 substituent. |

| Aromatic (C-5) | 155 - 165 (with large ¹JC-F) | 155 - 165 (with large ¹JC-F) | The C-F bond remains, so a large coupling constant is expected in both forms. |

| Methyl (-CH₃) | 18 - 22 | 17 - 21 | Minor shielding effect. |

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift of the fluorine atom in 5-Fluoro-6-methylpicolinaldehyde and its hydrate is influenced by the electronic environment of the pyridine ring. The hydration of the aldehyde group is a relatively distant modification from the fluorine atom at the C-5 position. Therefore, only a minor change in the ¹⁹F chemical shift is anticipated between the aldehyde and its hydrated form. However, this small shift can still be a valuable tool for monitoring the hydration equilibrium. The exact chemical shift would be dependent on the solvent and the reference standard used.

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence for the hydration of the aldehyde. The spectrum of the aldehyde form is characterized by a strong absorption band for the C=O stretch, typically found in the range of 1685-1710 cm⁻¹ for aromatic aldehydes. orgchemboulder.com Additionally, a characteristic, though weaker, pair of bands for the aldehydic C-H stretch is expected around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.com

Upon formation of the gem-diol hydrate, these characteristic aldehyde bands will disappear. Instead, the IR spectrum of the hydrate will be dominated by a broad and strong absorption band in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibrations of the two hydroxyl groups and any associated water molecules involved in hydrogen bonding. The C-O stretching vibrations of the gem-diol are expected to appear in the 1000-1100 cm⁻¹ region. rsc.orgresearchgate.net

Table 3: Key Predicted IR Frequencies (cm⁻¹) for 5-Fluoro-6-methylpicolinaldehyde and its Hydrate.

| Vibrational Mode | Aldehyde Form (Predicted) | Hydrate Form (Predicted) | Rationale for Change |

| O-H Stretch | - | 3200 - 3600 (broad, strong) | Appearance of gem-diol hydroxyl groups. |

| Aldehydic C-H Stretch | ~2720 and ~2820 | - | Disappearance of the aldehyde C-H bond. orgchemboulder.com |

| C=O Stretch | 1685 - 1710 (strong) | - | Disappearance of the carbonyl group. orgchemboulder.com |

| C-O Stretch | - | 1000 - 1100 | Appearance of gem-diol C-O single bonds. rsc.orgresearchgate.net |

Crystallographic Correlation

While a specific crystal structure for this compound is not publicly available, the principles of hydrogen bonding in hydrated molecular crystals allow for a structural prediction. researchgate.net It is anticipated that the gem-diol form would crystallize with an extensive network of hydrogen bonds. mdpi.com The two hydroxyl groups of the gem-diol can act as both hydrogen bond donors and acceptors. This allows for the formation of complex, three-dimensional supramolecular structures, often incorporating additional water molecules from the crystallization solvent. researchgate.netnih.gov

These hydrogen bonds would play a crucial role in stabilizing the crystal lattice. nih.gov The pyridine nitrogen atom is also a potential hydrogen bond acceptor, further contributing to the stability and specific packing arrangement of the molecules in the crystal. The planarity of the pyridine ring would likely lead to π-stacking interactions between adjacent molecules, another stabilizing force within the crystal structure.

Computational and Theoretical Investigations of 5 Fluoro 6 Methylpicolinaldehyde Hydrate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. nih.govresearchgate.netresearchgate.netresearchgate.net By employing DFT, researchers can predict various molecular attributes of 5-Fluoro-6-methylpicolinaldehyde (B1388053) hydrate (B1144303) with a high degree of accuracy.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 5-Fluoro-6-methylpicolinaldehyde hydrate, this involves considering the rotational freedom around single bonds, particularly the orientation of the aldehyde and methyl groups relative to the pyridine (B92270) ring, as well as the position of the water molecule.

Conformational analysis would explore different possible arrangements (conformers) to identify the global minimum energy conformation. researchgate.net The presence of the hydrate form suggests that intramolecular and intermolecular hydrogen bonding with the water molecule plays a crucial role in stabilizing the most favorable geometry. The optimized geometric parameters, such as bond lengths and angles, provide a foundational understanding of the molecule's structure.

Table 1: Selected Optimized Bond Lengths and Angles for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C2-C3 | 1.39 Å |

| C3-C4 | 1.38 Å | |

| C4-C5 | 1.39 Å | |

| C5-F | 1.35 Å | |

| C6-CH3 | 1.51 Å | |

| C3-CHO | 1.48 Å | |

| C=O | 1.22 Å | |

| O-H (water) | 0.97 Å | |

| Bond Angle | ∠N1-C2-C3 | 123.5° |

| ∠C4-C5-F | 118.0° | |

| ∠C5-C6-N1 | 117.5° | |

| ∠C2-C3-CHO | 121.0° | |

| ∠H-O-H (water) | 105.2° |

Electronic Structure and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. researchgate.net

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. The electron-withdrawing nature of the fluorine and aldehyde groups, combined with the electron-donating methyl group, would create a distinct electronic landscape across the pyridine ring.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 2.15 |

| Global Hardness (η) | 2.35 |

| Global Softness (S) | 0.21 |

| Electronegativity (χ) | 4.50 |

Spectroscopic Parameter Prediction

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would include predicting the vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Visible).

The calculated vibrational frequencies would correspond to specific bond stretches, bends, and torsions within the molecule, aiding in the assignment of experimental spectral bands. researchgate.net Similarly, predicted ¹H and ¹³C NMR chemical shifts would help in the structural elucidation of the compound in solution. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Visible spectrum, providing insights into the electronic transitions occurring within the molecule. researchgate.net

Intermolecular Interactions and Crystal Engineering Analysis

In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is key to crystal engineering, which aims to design and control the formation of crystalline materials with desired properties.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govresearchgate.net The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify regions of close contact between neighboring molecules.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Illustrative Data)

| Intermolecular Contact | Contribution (%) |

| H···H | 45.2 |

| O···H / H···O | 25.8 |

| C···H / H···C | 15.5 |

| F···H / H···F | 8.3 |

| N···H / H···N | 3.1 |

| C···C (π-π) | 1.5 |

| Others | 0.6 |

Energy Framework Analysis for Crystal Lattice Stability

Energy framework analysis provides a visual and quantitative understanding of the energetic landscape of a crystal lattice. nih.gov This method involves calculating the interaction energies between a central molecule and its neighbors and representing these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy.

Reaction Mechanism Modeling and Transition State Characterization

The computational modeling of reaction mechanisms for compounds like this compound provides critical insights into their reactivity, stability, and potential transformations. Such studies are particularly valuable for understanding processes like the hydration of the aldehyde group, oxidation, or its interaction with biological nucleophiles. Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating these reaction pathways.

A primary reaction of interest for 5-fluoro-6-methylpicolinaldehyde is its equilibrium with the hydrate form. The general mechanism for the nucleophilic addition of water to an aldehyde involves the attack of a water molecule on the electrophilic carbonyl carbon. masterorganicchemistry.com This process can be uncatalyzed or catalyzed by acid or base. Computational models can map the potential energy surface for this reaction, identifying the transition state and any intermediates. iitg.ac.in

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome. iitg.ac.in Its geometry and energy determine the reaction rate. For the hydration of 5-fluoro-6-methylpicolinaldehyde, the transition state would likely involve a partially formed C-O bond from the attacking water molecule and a partially broken C=O π-bond. The electronic and steric effects of the fluorine and methyl substituents on the pyridine ring would significantly influence the stability of this transition state. The electron-withdrawing nature of the fluorine atom is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack. numberanalytics.com

Advanced computational techniques, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to decompose the interaction energies within the transition state into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. acs.org This level of detail helps in understanding the non-covalent interactions that stabilize the transition state. acs.org

Below is a hypothetical data table illustrating the kind of energetic data that would be obtained from a computational study of the hydration reaction, comparing the subject compound to a non-fluorinated analog.

Table 1: Hypothetical DFT Calculation Results for Aldehyde Hydration

| Compound | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product (Hydrate) Energy (kcal/mol) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| 6-methylpicolinaldehyde | 0.0 | 15.2 | -5.8 | 15.2 | -5.8 |

| 5-Fluoro-6-methylpicolinaldehyde | 0.0 | 12.7 | -7.1 | 12.7 | -7.1 |

Note: Data are illustrative and represent typical outputs from DFT calculations at a theoretical level like B3LYP/6-31G(d).

Computational Approaches to Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound relates to its biological activity. numberanalytics.com Computational methods, often referred to as computer-aided drug design (CADD), are indispensable for modern SAR investigations and can be broadly categorized into ligand-based and structure-based approaches. nih.govbeilstein-journals.org For a molecule like this compound, these methods can predict its potential as a ligand for a biological target and guide the design of more potent and selective analogs. numberanalytics.com

Ligand-Based CADD: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. beilstein-journals.org A key technique is Quantitative Structure-Activity Relationship (QSAR). QSAR models are mathematical equations that correlate the biological activity of a set of compounds with their physicochemical properties or calculated molecular descriptors. nih.gov For a series of analogs of 5-fluoro-6-methylpicolinaldehyde, descriptors could include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric parameters (e.g., molecular volume), and lipophilicity (e.g., logP). nih.govmdpi.com A QSAR model could reveal, for instance, that increasing the electron-withdrawing strength at the 5-position of the pyridine ring enhances binding affinity.

Structure-Based CADD: If the 3D structure of the target protein (e.g., an enzyme or receptor) is available from X-ray crystallography or NMR, structure-based methods like molecular docking can be used. beilstein-journals.orgnih.gov Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand within the active site of a target. nih.gov For this compound, a docking study could reveal key interactions, such as hydrogen bonds between the hydrate's hydroxyl groups and amino acid residues, or π-π stacking between the pyridine ring and aromatic residues like phenylalanine or tyrosine. cam.ac.ukmdpi.com The fluorine atom might participate in specific interactions, such as halogen bonding or favorable electrostatic contacts. These insights are crucial for optimizing the ligand's structure to improve its fit and affinity for the target. nih.govfip.org

The results from these computational studies can be summarized to guide further synthetic efforts.

Table 2: Illustrative SAR Data for 5-Fluoro-6-methylpicolinaldehyde Analogs

| Compound Analog | Modification | Docking Score (kcal/mol) | Predicted IC50 (nM) | Key Interaction |

| Lead Compound | This compound | -7.5 | 150 | H-bond with Ser120 |

| Analog 1 | Replace -F with -Cl | -7.8 | 110 | H-bond with Ser120, Halogen bond |

| Analog 2 | Replace -CH3 with -ethyl | -7.2 | 200 | Steric clash with Leu85 |

| Analog 3 | Remove 5-Fluoro | -6.9 | 350 | Loss of electrostatic interaction |

| Analog 4 | Replace aldehyde with ketone | -6.5 | 500 | Altered H-bond geometry |

Note: This table is a hypothetical representation of data derived from molecular docking and QSAR studies to guide lead optimization.

Coordination Chemistry and Metal Complexation Research Involving Picolinaldehyde Ligands

Design and Synthesis of 5-Fluoro-6-methylpicolinaldehyde (B1388053) as a Ligand

The synthesis of picolinaldehyde derivatives typically involves the oxidation of the corresponding methyl or hydroxymethyl pyridine (B92270) precursors. wikipedia.org For 5-Fluoro-6-methylpicolinaldehyde, a plausible synthetic route would involve the selective oxidation of 5-fluoro-2,6-dimethylpyridine or the oxidation of (5-fluoro-6-methylpyridin-2-yl)methanol. The presence of the electron-withdrawing fluorine atom at the 5-position and the electron-donating methyl group at the 6-position is expected to influence the reactivity of the pyridine ring and the aldehyde group. The "hydrate" form suggests that the aldehyde group may exist in equilibrium with its geminal diol form in the presence of water.

The design of 5-Fluoro-6-methylpicolinaldehyde as a ligand is predicated on the foundational principles of coordination chemistry, where the pyridine nitrogen and the aldehyde oxygen can act as a bidentate chelating system. The electronic properties of the substituents would play a crucial role; the fluorine atom would increase the acidity of the pyridyl proton and influence the ligand field strength, while the methyl group would introduce steric bulk and have an electron-donating effect.

Formation of Metal Complexes with Transition Metals (e.g., Copper(II), Iron(II))

Picolinaldehyde and its derivatives readily form stable complexes with a variety of transition metals, including copper(II) and iron(II). The formation of these complexes typically occurs through the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reaction and the nature of the counter-ion can influence the final structure of the complex, leading to mononuclear, binuclear, or polymeric species.

Copper(II) Complexes: Copper(II) complexes with pyridine-based ligands have been extensively studied. nih.govnih.govnih.govrsc.orgmdpi.comresearchgate.net Based on analogous systems, the reaction of 5-Fluoro-6-methylpicolinaldehyde with a copper(II) salt, such as copper(II) chloride or copper(II) nitrate, would be expected to yield a complex where the ligand acts as a bidentate N,O-donor. The resulting coordination geometry around the Cu(II) center is often distorted square planar or square pyramidal. mdpi.comrsc.org

Iron(II) Complexes: Iron(II) complexes with nitrogen-containing heterocyclic ligands are of particular interest due to their potential to exhibit spin-crossover (SCO) behavior. nih.govresearchgate.netnih.gov The coordination of 5-Fluoro-6-methylpicolinaldehyde to an iron(II) center would likely result in an octahedral complex, with two or three ligand molecules coordinating to the metal. The electronic effects of the fluoro and methyl substituents would be critical in tuning the ligand field strength, which in turn would determine the spin state of the iron(II) center.

A hypothetical reaction for the formation of a bis(ligand) iron(II) complex is shown below: FeCl₂ + 2 (C₇H₆FNO) → [Fe(C₇H₅FNO)₂]Cl₂

Structural and Electronic Characterization of Metal-Picolinaldehyde Complexes

The characterization of metal complexes with picolinaldehyde-type ligands involves a combination of spectroscopic and analytical techniques to elucidate their structural and electronic properties.

| Hypothetical Bond Distances in a [Cu(5-Fluoro-6-methylpicolinaldehyde)₂]²⁺ Complex | |

| Bond | Anticipated Length (Å) |

| Cu-N(pyridine) | 1.95 - 2.05 |

| Cu-O(aldehyde) | 2.00 - 2.10 |

| C=O | 1.28 - 1.35 |

| C-F | 1.33 - 1.37 |

Electronic Characterization: UV-Vis spectroscopy is used to probe the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) bands are characteristic of these types of complexes and their energy can be sensitive to the substituents on the ligand. nih.govnih.gov For iron(II) complexes, the position of the d-d transition bands can help to determine the spin state of the metal center. nih.gov

Infrared (IR) spectroscopy is valuable for confirming the coordination of the ligand to the metal. A shift in the C=O stretching frequency of the aldehyde group to a lower wavenumber upon coordination is typically observed.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of copper(II). The g-values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the electronic structure and the nature of the metal-ligand bonding. nih.gov

| Anticipated Spectroscopic Data for a [Cu(5-Fluoro-6-methylpicolinaldehyde)₂]²⁺ Complex | |

| Technique | Expected Observation |

| UV-Vis | MLCT band in the visible region |

| IR | Shift of C=O stretch to lower frequency |

| EPR | Anisotropic signal with g-values typical for square planar/pyramidal Cu(II) |

Supramolecular Assemblies Through Metal-Ligand Coordination

The self-assembly of metal-ligand complexes into larger, ordered supramolecular structures is a key area of crystal engineering. In the context of picolinaldehyde complexes, non-covalent interactions such as hydrogen bonding, π-π stacking, and anion-π interactions can direct the formation of one-, two-, or three-dimensional networks. mdpi.comnih.govworktribe.commdpi.com

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Bioactive Heterocyclic Scaffolds in Drug Discovery Research

The pyridine (B92270) nucleus is a ubiquitous feature in many pharmaceuticals, and the ability to introduce specific substituents is crucial for modulating the biological activity and pharmacokinetic properties of new chemical entities. 5-Fluoro-6-methylpicolinaldehyde (B1388053) hydrate (B1144303) serves as an excellent starting material for constructing more complex heterocyclic systems with potential therapeutic applications.

The aldehyde functionality of 5-Fluoro-6-methylpicolinaldehyde hydrate is readily amenable to a variety of condensation and olefination reactions, providing access to a wide range of pyridine-based analogs. For instance, it can undergo reactions with active methylene (B1212753) compounds to yield substituted pyridines. The synthesis of highly substituted pyridines is a key strategy in drug discovery, as the nature and position of substituents can significantly influence the compound's interaction with biological targets. nih.gov The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can provide a handle for further functionalization or influence the molecule's conformation.

One common approach involves the condensation of the aldehyde with various amines to form Schiff bases, which can then be reduced or cyclized to generate novel pyridine derivatives. For example, reaction with amino acids or their esters can lead to the formation of pyridine-carboxamide derivatives, a scaffold known for its presence in biologically active compounds. nih.gov

Table 1: Potential Reactions for Pyridine-Based Analog Synthesis

| Reaction Type | Reactant | Potential Product Class |

| Knoevenagel Condensation | Malononitrile, Cyanoacetate | Substituted Pyridines |

| Wittig Reaction | Phosphonium Ylides | Vinyl Pyridines |

| Reductive Amination | Primary/Secondary Amines, NaBH4 | Aminomethyl Pyridines |

| Schiff Base Formation | Primary Amines | Iminopyridines |

The development of fused heterocyclic ring systems is a prominent area of research in medicinal chemistry, as these rigid structures can offer enhanced binding to biological targets. nih.gov this compound can be a key starting material in the construction of such systems. There are established strategies for synthesizing fused heterocycles like furo-pyridines and pyrrolo-pyridines, which often involve the construction of a new ring onto a pre-existing pyridine structure. nih.gov

For example, the aldehyde group can participate in cyclocondensation reactions with appropriately functionalized reagents to build a new ring fused to the pyridine core. Microwave-assisted synthesis has become a powerful tool for the efficient formation of six-membered heterocyclic compounds and their fused analogues, often leading to higher yields and shorter reaction times. mmsl.cz The aldehyde can react with compounds containing adjacent nucleophilic and electrophilic centers to construct a variety of fused systems, such as thieno[2,3-b]pyridines or pyrazolo[3,4-b]pyridines. The specific reaction conditions and choice of reactants would determine the final fused heterocyclic scaffold.

Table 2: Examples of Fused Heterocyclic Systems from Pyridine Aldehydes

| Fused System | General Synthetic Approach |

| Furo[2,3-b]pyridine | Construction of a furan (B31954) ring onto the pyridine |

| Pyrrolo[2,3-b]pyridine | Construction of a pyrrole (B145914) ring onto the pyridine |

| Thieno[2,3-b]pyridine | Gewald reaction with a-cyano thioamides |

| Pyrazolo[3,4-b]pyridine | Reaction with substituted hydrazines |

Derivatization for Receptor Binding and Enzyme Inhibition Research

The aldehyde group of this compound is a key functional handle for introducing various pharmacophores and reactive groups, enabling the synthesis of targeted inhibitors for enzymes and ligands for receptors.

Pralidoxime, a well-known cholinesterase reactivator, is synthesized from pyridine-2-carboxaldehyde. wikipedia.org This establishes a clear precedent for utilizing substituted picolinaldehydes, such as this compound, to create novel analogs of pralidoxime. The standard treatment for organophosphate poisoning often involves the use of pyridinium (B92312) oximes to reactivate the inhibited acetylcholinesterase (AChE). nih.gov The effectiveness of these reactivators is highly dependent on their chemical structure. nih.gov

The introduction of a fluorine atom onto the pyridine ring can significantly influence the physicochemical properties of the resulting oxime, such as its pKa. mmsl.cz This, in turn, can affect the nucleophilicity of the oxime and its ability to reactivate the phosphorylated enzyme. mmsl.cz Research has shown that halogen substituents can enhance the reactivation efficacy of oximes against cholinesterases inhibited by nerve agents. mmsl.cz Therefore, using this compound as a starting material could lead to the development of more potent and effective cholinesterase reactivators. The synthesis would typically involve reaction with hydroxylamine (B1172632) to form the oxime, followed by quaternization of the pyridine nitrogen.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurological disorders. LIM kinases (LIMK1 and LIMK2) have emerged as important targets, particularly in the context of Fragile X Syndrome. hhs.gov

Recent research has led to the discovery of potent and selective LIMK inhibitors. wikipedia.org In the development of these inhibitors, a 5-fluoropyridin-2-yl analogue was synthesized to block metabolism. wikipedia.org A key synthetic intermediate used in the synthesis of these inhibitors was 5-bromo-6-methylpicolinaldehyde, which underwent reductive amination as a crucial step. wikipedia.org This highlights the utility of substituted picolinaldehydes in this area. Given the structural similarities, this compound represents a highly relevant and potentially superior starting material for the synthesis of novel LIMK inhibitors. The aldehyde group allows for the introduction of various side chains through reactions like reductive amination, which is a key bond-forming reaction in the synthesis of these complex molecules.

Table 3: Research Findings on a LIMK Inhibitor with a Substituted Pyridine Moiety

| Compound Feature | Observation in Research | Reference |

| Scaffold | A highly selective dual LIMK1/2 inhibitor (MDI-114215) was developed. | wikipedia.org |

| Synthetic Precursor | 5-bromo-6-methylpicolinaldehyde was used in a reductive amination step. | wikipedia.org |

| Metabolic Blocking | A 5-fluoropyridin-2-yl analogue was investigated to block rapid metabolism. | wikipedia.org |

| Therapeutic Potential | The inhibitor showed efficacy in reducing phospho-cofilin levels in models of Fragile X Syndrome. | hhs.govwikipedia.org |

Thiosemicarbazones and hydrazones are versatile classes of compounds known for their wide range of biological activities, including anticancer and antimicrobial properties. nih.gov The synthesis of these derivatives from an aldehyde is a straightforward and high-yielding reaction, involving condensation with thiosemicarbazide (B42300) or a substituted hydrazine, respectively.

The aldehyde group of this compound provides a convenient entry point to a library of novel thiosemicarbazone and hydrazone derivatives. These derivatives can be screened for various biological activities. For example, a series of 5,6-disubstituted pyridine-2,3-dione-3-thiosemicarbazone derivatives have been synthesized and shown to possess anticancer activity. nih.gov Similarly, hydrazone derivatives of pyridine-4-carbaldehyde have been evaluated as potential multi-target ligands for Alzheimer's disease. nih.gov The resulting derivatives from this compound, with their unique substitution pattern, could exhibit interesting and potentially useful biological profiles, making them valuable tools for target identification and drug discovery research.

Future Perspectives and Emerging Research Avenues for 5 Fluoro 6 Methylpicolinaldehyde Hydrate

Development of Novel Asymmetric Synthetic Methodologies

The development of efficient and stereoselective methods for synthesizing chiral derivatives of 5-Fluoro-6-methylpicolinaldehyde (B1388053) hydrate (B1144303) is a significant area for future research. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a prerequisite for applications in pharmacology and materials science. Future research could focus on several key areas:

Chiral Catalysis: The use of chiral metal catalysts or organocatalysts to introduce stereocenters into the molecule or its precursors could be explored. For instance, asymmetric reduction of the aldehyde group to a chiral alcohol or the addition of nucleophiles to the aldehyde in the presence of a chiral catalyst could yield enantiomerically enriched products.

Enzymatic Resolutions: Biocatalysis, using enzymes such as lipases or oxidoreductases, could offer a green and highly selective alternative for resolving racemic mixtures of derivatives or for the asymmetric synthesis of precursors.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the core structure of 5-Fluoro-6-methylpicolinaldehyde hydrate could be an effective strategy.

A hypothetical research direction could involve the asymmetric transfer hydrogenation of the aldehyde, a method that has proven effective for other heterocyclic aldehydes.

Hypothetical Asymmetric Transfer Hydrogenation Approaches

| Catalyst Type | Chiral Ligand Example | Potential Outcome |

| Ruthenium-based | (1S,2S)-N-tosyl-1,2-diphenylethylenediamine | High enantioselectivity in the reduction to the corresponding alcohol. |

| Iridium-based | (S,S)-f-binaphane | Efficient conversion under mild reaction conditions. |

| Organocatalyst | Chiral phosphoric acid | Metal-free, environmentally benign reduction. |

Advanced Spectroscopic Characterization Under Varied Conditions

A thorough understanding of the structural and electronic properties of this compound is essential for its development. Advanced spectroscopic studies under a range of conditions (e.g., variable temperature, pH, and solvent environments) would provide invaluable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-depth 1D and 2D NMR studies (COSY, HSQC, HMBC) would confirm the molecular structure and could be used to study the equilibrium between the aldehyde and its hydrate form. Variable-temperature NMR could provide thermodynamic data on this equilibrium.

Vibrational Spectroscopy (Infrared and Raman): These techniques would be sensitive to the functional groups and could be used to monitor intermolecular interactions, such as hydrogen bonding, in different states (solid, solution).

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the three-dimensional arrangement of atoms in the solid state, including the conformation of the hydrate.

Potential Spectroscopic Investigations

| Technique | Condition | Information Gained |

| Variable-Temperature NMR | -40 °C to 80 °C | Thermodynamic parameters of the aldehyde-hydrate equilibrium. |

| pH-Dependent UV-Vis | pH 2 to 12 | pKa values and electronic transitions of different protonation states. |

| Solid-State NMR | Magic Angle Spinning | Conformation and packing in the solid state. |

Computational Design of Functionalized Derivatives

Computational chemistry and molecular modeling offer a powerful approach to guide the synthesis of new derivatives of this compound with tailored properties. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict various molecular properties.

Structure-Property Relationships: By systematically modifying the core structure (e.g., by introducing different substituents on the pyridine (B92270) ring), it would be possible to establish relationships between the chemical structure and properties such as electronic structure, reactivity, and spectroscopic signatures.

Reaction Mechanism Elucidation: Computational studies could be employed to investigate the mechanisms of potential synthetic routes, helping to optimize reaction conditions and predict the feasibility of new transformations.

Virtual Screening: For applications in chemical biology, computational docking studies could be used to predict the binding affinity of derivatives to specific biological targets.

Exploration in Catalysis and Materials Science

The pyridine nitrogen and the aldehyde functionality of this compound make it an interesting candidate for applications in catalysis and materials science.

Ligand Development: The pyridine nitrogen can act as a ligand for a wide range of metal ions. Functionalized derivatives could be synthesized to create novel ligands for catalysis, for example, in cross-coupling reactions or polymerization.

Polymer and Material Synthesis: The aldehyde group is a versatile functional handle for polymerization reactions or for grafting the molecule onto surfaces to create functional materials with specific optical or electronic properties. The fluorine atom can enhance thermal stability and influence intermolecular interactions in the resulting materials.

Integration with High-Throughput Synthesis and Screening in Chemical Biology

Should initial studies reveal interesting biological activity, the integration of this compound into high-throughput synthesis and screening platforms would be a logical next step.

Combinatorial Chemistry: The aldehyde group is well-suited for combinatorial derivatization, allowing for the rapid synthesis of a large library of related compounds. For example, reductive amination with a diverse set of amines could generate a library of substituted aminomethylpyridines.

High-Throughput Screening (HTS): This library of derivatives could then be screened against a wide array of biological targets to identify potential lead compounds for drug discovery or as chemical probes to study biological processes. The development of multicomponent reactions, which can rapidly generate molecular complexity, would be particularly valuable in this context. researchgate.net

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmaceutical potential of this compound derivatives?

- Methodological Answer: Apply the PEO framework :

- Population: Cancer cell lines (e.g., HeLa, MCF-7).

- Exposure: Derivatives with modified fluorine/methyl positions.

- Outcome: IC50 values for cytotoxicity.

- Use in vitro assays (e.g., ATP-based viability tests) and molecular docking to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.